molecular formula C14H10N2O3S B2762424 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one CAS No. 1031606-06-0

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one

Cat. No.: B2762424
CAS No.: 1031606-06-0
M. Wt: 286.31
InChI Key: BUVIMHQUMPDHDF-UHFFFAOYSA-N
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Description

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one is a heterocyclic compound that features a naphthyridine core with a phenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one typically involves the reaction of a naphthyridine derivative with a phenylsulfonyl chloride under basic conditions. A common method includes:

    Starting Materials: 1,6-naphthyridine and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and an organic solvent like dichloromethane.

    Procedure: The naphthyridine derivative is dissolved in the solvent, followed by the addition of the base. Phenylsulfonyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonyl group.

    Substitution: Substituted derivatives with new functional groups replacing the phenylsulfonyl group.

Scientific Research Applications

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(phenylsulfonyl)-1H-indole: Another heterocyclic compound with a phenylsulfonyl group, used in medicinal chemistry.

    2-phenylsulfonyl-pyridine: A pyridine derivative with similar functional groups, known for its biological activity.

Uniqueness

3-(phenylsulfonyl)-1,6-naphthyridin-4(1H)-one is unique due to its naphthyridine core, which provides distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(benzenesulfonyl)-1H-1,6-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-14-11-8-15-7-6-12(11)16-9-13(14)20(18,19)10-4-2-1-3-5-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVIMHQUMPDHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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